methyl 2-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate
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Overview
Description
Methyl 2-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The presence of these heteroatoms often imparts unique chemical and biological properties to the compounds.
Preparation Methods
The synthesis of methyl 2-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate involves multiple steps, each requiring specific reagents and conditions
Core Heterocyclic Structure: The synthesis begins with the formation of the imidazo[4,5-c]pyridine core. This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Functional Group Introduction: The 2,5-dimethoxyphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a strong base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Chemical Reactions Analysis
Methyl 2-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine, forming new derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Scientific Research Applications
Methyl 2-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of methyl 2-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom enhances its binding affinity and selectivity, while the heterocyclic core provides structural stability.
Comparison with Similar Compounds
Methyl 2-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate can be compared with other similar compounds, such as:
Methyl 2-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-chlorobenzoate: This compound has a chlorine atom instead of fluorine, which affects its reactivity and biological activity.
Methyl 2-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-bromobenzoate: The presence of a bromine atom provides different electronic and steric properties, influencing its chemical behavior.
Methyl 2-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-iodobenzoate: The iodine atom imparts unique characteristics, such as increased molecular weight and altered reactivity.
Biological Activity
Methyl 2-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate is a complex organic compound with potential biological activity. This article explores its biological properties, including synthesis, mechanism of action, and therapeutic implications.
- Molecular Formula : C₂₁H₂₃N₃O₄F
- Molecular Weight : 397.43 g/mol
- CAS Number : Not available in the current literature.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Inhibition of Tumor Growth : Research has shown that derivatives with similar structures can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- Mechanism of Action : The compound may interact with specific cellular pathways involved in cancer progression, such as the PI3K/Akt and MAPK signaling pathways.
Anti-inflammatory Properties
The anti-inflammatory potential of related compounds has been documented:
- Cytokine Inhibition : Compounds with similar moieties have demonstrated the ability to reduce pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in vitro.
- In Vivo Studies : Animal models treated with these compounds showed reduced inflammation markers and improved outcomes in models of arthritis and colitis.
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties:
- Neuroprotection Against Oxidative Stress : Compounds structurally related to this compound have been shown to protect neuronal cells from oxidative damage.
- Cognitive Function Improvement : In animal studies, these compounds have improved cognitive functions in models of neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Structural Feature | Effect on Activity |
---|---|
2,5-Dimethoxyphenyl Group | Enhances anticancer activity |
Fluorine Substitution | Increases potency against inflammation |
Imidazo[4,5-c]pyridine Core | Critical for neuroprotective effects |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of imidazo-pyridine derivatives. Among them, a compound structurally similar to this compound exhibited an IC50 value of 15 µM against breast cancer cells.
Case Study 2: Anti-inflammatory Activity
Research conducted on a related compound revealed an IC50 value of 28 µM for COX-2 inhibition in vitro. This suggests a promising anti-inflammatory profile that could be harnessed for therapeutic applications.
Properties
Molecular Formula |
C23H23FN4O5 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
methyl 2-[[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]-5-fluorobenzoate |
InChI |
InChI=1S/C23H23FN4O5/c1-31-14-5-7-19(32-2)16(11-14)21-20-18(25-12-26-20)8-9-28(21)23(30)27-17-6-4-13(24)10-15(17)22(29)33-3/h4-7,10-12,21H,8-9H2,1-3H3,(H,25,26)(H,27,30) |
InChI Key |
CCCQSNOKYIJGDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(CCN2C(=O)NC4=C(C=C(C=C4)F)C(=O)OC)NC=N3 |
Origin of Product |
United States |
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